(R)-(+)-HA-966

Catalog No.
S759979
CAS No.
123931-04-4
M.F
C4H8N2O2
M. Wt
116.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-HA-966

CAS Number

123931-04-4

Product Name

(R)-(+)-HA-966

IUPAC Name

(3R)-3-amino-1-hydroxypyrrolidin-2-one

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m1/s1

InChI Key

HCKUBNLZMKAEIN-GSVOUGTGSA-N

SMILES

C1CN(C(=O)C1N)O

Synonyms

(R)-3-amino-1-hydroxypyrrolidin-2-one

Canonical SMILES

C1CN(C(=O)C1N)O

Isomeric SMILES

C1CN(C(=O)[C@@H]1N)O

Collagen Stabilization

(3R)-Hydroxyproline is a vital component of collagen, the most abundant protein in the human body. It contributes to collagen's stability and strength by forming unique covalent cross-links between individual collagen strands. These cross-links are essential for maintaining the structural integrity of tissues like skin, bones, and tendons. Source: "Biosynthesis of hydroxyproline":

Enzyme Inhibition

(3R)-Hydroxyproline can act as an inhibitor for various enzymes, including aldose reductase and prolyl hydroxylase. Aldose reductase is involved in diabetic complications, and its inhibition by (3R)-hydroxyproline is being explored as a potential therapeutic strategy. Prolyl hydroxylase plays a role in regulating the stability of hypoxia-inducible factor (HIF), a protein crucial for cellular responses to low oxygen conditions. Inhibition of prolyl hydroxylase by (3R)-hydroxyproline can lead to HIF stabilization, potentially impacting various physiological processes. Source: "Aldose reductase inhibitors in diabetic neuropathy": .pmc/articles/PMC3908882/

(R)-(+)-HA-966, also known as (R)-(+)-3-amino-1-hydroxy-pyrrolidin-2-one, is a chemical compound that serves primarily as a research tool in neuroscience. It acts as an antagonist and low-efficacy partial agonist at the glycine site of the N-methyl-D-aspartate receptor complex. This compound is notable for its neuroprotective properties and its ability to cross the blood-brain barrier, making it relevant for various neurological studies and potential therapeutic applications .

Currently, there is no scientific consensus on the specific mechanism of action of (3R)-3-amino-1-hydroxypyrrolidin-2-one. The limited research available does not describe its biological function or potential targets [, ].

, primarily involving its interaction with neurotransmitter receptors. Its mechanism of action includes:

  • Antagonism at Glycine Receptors: It inhibits glycine receptor activity, which is crucial for modulating excitatory neurotransmission in the central nervous system.
  • Partial Agonism at N-Methyl-D-Aspartate Receptors: This activity contributes to its unique pharmacological profile, differentiating it from other NMDA receptor antagonists .

(R)-(+)-HA-966 exhibits a range of biological activities:

  • Anxiolytic Effects: Studies indicate that it has anxiolytic-like properties, particularly in models of stress-induced anxiety .
  • Neuroprotective Effects: The compound shows potential neuroprotective effects, which could be beneficial in conditions like neurodegeneration .
  • Sedative Properties: While it has sedative effects, these are more pronounced in its S-enantiomer counterpart .
  • Behavioral Profiles: Unlike other drugs affecting NMDA receptors, (R)-(+)-HA-966 does not induce drug-appropriate responding in animal models trained to discriminate phencyclidine from saline, indicating a distinct behavioral profile .

The synthesis of (R)-(+)-HA-966 involves several steps:

  • Starting Materials: The synthesis typically starts from readily available amino acids or their derivatives.
  • Chiral Resolution: Given that HA-966 exists as two enantiomers, methods such as chiral chromatography may be employed to isolate (R)-(+)-HA-966.
  • Chemical Modifications: Various

(R)-(+)-HA-966 has several applications in scientific research:

  • Neuroscience Research: It is widely used to study the mechanisms of anxiety and neuroprotection.
  • Pharmacological Studies: The compound serves as a valuable tool for understanding glycine and NMDA receptor interactions.
  • Potential Therapeutic Uses: Due to its anxiolytic and neuroprotective effects, there is interest in exploring its potential for treating anxiety disorders and neurodegenerative diseases .

Research indicates that (R)-(+)-HA-966 interacts specifically with glycine and NMDA receptors without significant affinity for other common neurotransmitter systems like GABA receptors. This specificity makes it an important compound for studying excitatory neurotransmission and its modulation in various neurological contexts .

Several compounds share structural or functional similarities with (R)-(+)-HA-966. Here are some notable examples:

Compound NameStructure SimilarityKey ActivitiesUnique Features
(S)-(-)-HA-966EnantiomerSedative effectsMore potent sedative than (R)-(+).
GlycineSimple amino acidNatural neurotransmitterEndogenous; not a synthetic compound.
N-Methyl-D-AspartateNMDA receptor agonistExcitatory neurotransmissionFull agonist; contrasts with partial agonism of (R)-(+).
PhencyclidineNMDA antagonistHallucinogenic effectsDistinct behavioral profile compared to (R)-(+).

(R)-(+)-HA-966 stands out due to its specific action on glycine receptors while having limited sedative effects compared to its enantiomer and other related compounds. This unique profile allows researchers to explore targeted therapies without the confounding effects seen with more generalized NMDA antagonists .

(R)-(+)-HA-966 exerts its effects through selective antagonism at the glycine modulatory site of the NMDA receptor. Electrophysiological studies in rat cortical slices demonstrate that (R)-(+)-HA-966 blocks NMDA-induced depolarizations without affecting responses mediated by quisqualate or kainate receptors, confirming its subtype specificity [2] [3]. This antagonism is reversible upon application of glycine or D-serine, which compete for binding at the same modulatory site [2]. Notably, (R)-(+)-HA-966 does not interact with the glutamate recognition site or ion channel pore of the NMDA receptor, distinguishing it from channel blockers like dizocilpine (MK-801) [1] [2].

The glycine modulatory site, distinct from the strychnine-sensitive inhibitory glycine receptor, serves as a co-agonist binding domain essential for NMDA receptor activation. By occupying this site, (R)-(+)-HA-966 prevents the conformational changes required for receptor opening, thereby inhibiting calcium influx and downstream signaling [2] [3]. This mechanism underlies its ability to attenuate NMDA receptor-mediated dopamine release in mesolimbic pathways, as observed in rodent models [1].

Binding Characteristics at the Glycine Modulatory Site

Radioligand binding assays using rat cerebral cortex membranes reveal that (R)-(+)-HA-966 inhibits strychnine-insensitive [³H]glycine binding with an IC₅₀ of 12.5 µM, compared to 339 µM for its (S)-(-)-enantiomer [3]. This stereoselectivity highlights the importance of the R-configuration for glycine site affinity. The compound exhibits no significant activity at glutamate recognition sites (IC₅₀ > 1 mM) or inhibitory glycine receptors labeled by [³H]strychnine [2] [3].

Parameter(R)-(+)-HA-966(S)-(-)-HA-966
IC₅₀ for [³H]glycine binding12.5 µM339 µM
NMDA response inhibition13 µM (IC₅₀)708 µM (IC₅₀)

The binding kinetics suggest non-competitive antagonism, as (R)-(+)-HA-966 does not displace glycine but instead stabilizes the receptor in a closed state [2]. This contrasts with competitive antagonists like 7-chlorokynurenic acid, which directly compete with glycine for occupancy [5].

Partial Agonist Properties and Functional Significance

Despite its classification as an antagonist, (R)-(+)-HA-966 exhibits partial agonist activity. In patch-clamp experiments on cortical neurons, high concentrations of (R)-(+)-HA-966 incompletely inhibit NMDA responses, achieving maximal blockade at 250 µM [2] [3]. This residual receptor activity suggests low intrinsic efficacy, where the compound stabilizes a submaximally active receptor conformation.

The partial agonism has critical functional implications. Unlike full antagonists, (R)-(+)-HA-966 preserves baseline NMDA receptor function while preventing excessive activation during pathological states [3]. This property may explain its efficacy in suppressing phencyclidine-induced dopamine release without inducing complete NMDA receptor shutdown, which could lead to adverse cognitive effects [1].

Structure-Activity Relationships

The pharmacological activity of (R)-(+)-HA-966 is highly dependent on its stereochemistry and molecular structure. Key features include:

  • Hydroxypyrrolidone backbone: Essential for glycine site interaction, with the hydroxyl group at position 1 and amino group at position 3 forming hydrogen bonds with receptor residues [3].
  • R-configuration: The enantiomeric purity dictates selectivity; the S-enantiomer exhibits negligible NMDA receptor activity but retains sedative properties via γ-aminobutyric acid (GABA)-ergic mechanisms [4].
  • Lack of aromaticity: Unlike 7-chlorokynurenic acid, (R)-(+)-HA-966’s aliphatic structure reduces off-target interactions with other glutamate receptor subtypes [5].

Modifications to the pyrrolidone ring, such as methylation or halogenation, diminish glycine site affinity, underscoring the sensitivity of the binding pocket to steric hindrance [3].

Comparative Analysis with 7-Chlorokynurenate and Other Glycine Site Modulators

(R)-(+)-HA-966 and 7-chlorokynurenic acid (7-CKA) represent distinct classes of glycine site modulators:

Property(R)-(+)-HA-9667-Chlorokynurenic Acid
MechanismPartial agonistCompetitive antagonist
IC₅₀ (glycine site)12.5 µM0.3 µM
EfficacyLow (~30% inhibition)High (~100% inhibition)
BBB permeabilityModerateLow

While 7-CKA achieves complete NMDA receptor blockade, its poor blood-brain barrier penetration limits in vivo utility [5]. In contrast, (R)-(+)-HA-966’s partial agonism and better CNS bioavailability make it preferable for studying physiological NMDA receptor modulation without inducing synaptic silencing [2] [3]. Additionally, unlike glycine site agonists (e.g., D-serine), (R)-(+)-HA-966 does not potentiate excitotoxicity, offering a safer profile for chronic studies [1].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

116.058577502 g/mol

Monoisotopic Mass

116.058577502 g/mol

Heavy Atom Count

8

UNII

2N9Q4C7WMT

Wikipedia

(R)-ha-966

Dates

Modify: 2023-08-15

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